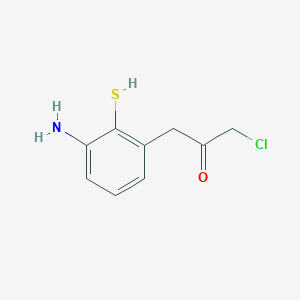
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one is an organic compound characterized by a furanone ring substituted with a fluorophenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one typically involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The furanone ring can be reduced to form a dihydrofuran derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-4-oxofuran-2(5H)-one.
Reduction: Formation of 3-(2-Fluorophenyl)-4-hydroxy-2,3-dihydrofuran.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fluorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-4-hydroxyfuran-2(5H)-one
- 3-(2-Bromophenyl)-4-hydroxyfuran-2(5H)-one
- 3-(2-Methylphenyl)-4-hydroxyfuran-2(5H)-one
Uniqueness
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
100074-44-0 |
|---|---|
Formule moléculaire |
C10H7FO3 |
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C10H7FO3/c11-7-4-2-1-3-6(7)9-8(12)5-14-10(9)13/h1-4,12H,5H2 |
Clé InChI |
HXFGSDBKKTYDFW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)O1)C2=CC=CC=C2F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



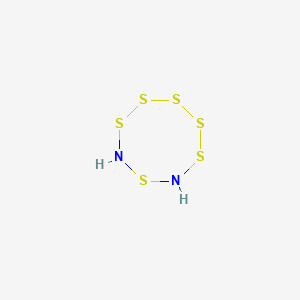
![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)

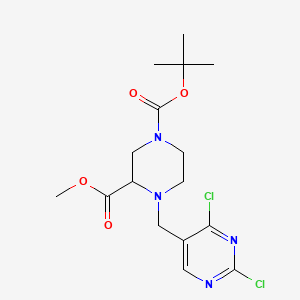

![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
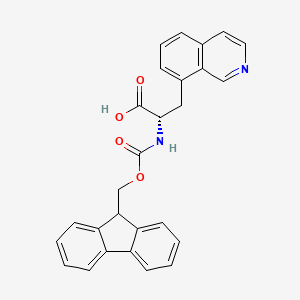
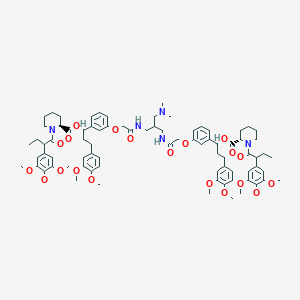
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

